![molecular formula C9H14N2S B072106 N-cyclohexyl-1,3-thiazol-2-amine CAS No. 1438-45-5](/img/structure/B72106.png)
N-cyclohexyl-1,3-thiazol-2-amine
Overview
Description
N-cyclohexyl-1,3-thiazol-2-amine is a chemical compound with the CAS Number: 1438-45-5 . It has a molecular weight of 182.29 and is typically stored at room temperature . The compound is in powder form .
Synthesis Analysis
The synthesis of N,4-diaryl-1,3-thiazole-2-amines, which are structurally similar to N-cyclohexyl-1,3-thiazol-2-amine, has been reported . These compounds were designed and synthesized as tubulin inhibitors . The synthesis involved various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of N-cyclohexyl-1,3-thiazol-2-amine is represented by the InChI Code: 1S/C9H14N2S/c1-2-4-8(5-3-1)11-9-10-6-7-12-9/h6-8H,1-5H2,(H,10,11) . This indicates that the molecule contains a cyclohexyl group attached to a 1,3-thiazol-2-amine.Physical And Chemical Properties Analysis
N-cyclohexyl-1,3-thiazol-2-amine has a melting point of 145-146°C . It is a powder at room temperature . The compound has a molecular weight of 182.29 .Scientific Research Applications
Antimicrobial Activity
Thiazoles, including N-cyclohexyl-1,3-thiazol-2-amine, have been found to exhibit antimicrobial properties . They are used in the synthesis of various drugs, including sulfathiazole, a short-acting sulfa drug .
Antiretroviral Activity
Thiazoles are also used in the synthesis of antiretroviral drugs, such as ritonavir . These drugs are used in the treatment of HIV/AIDS .
Antifungal Activity
Thiazoles have been found to have antifungal properties . For example, abafungin is an antifungal drug that contains a thiazole moiety .
Anticancer Activity
Thiazoles have been found to exhibit anticancer properties . Tiazofurin, a drug used in cancer treatment, contains a thiazole moiety .
Anti-Alzheimer Activity
Thiazoles have been found to exhibit anti-Alzheimer properties . They are used in the synthesis of drugs used in the treatment of Alzheimer’s disease .
Antihypertensive Activity
Thiazoles have been found to exhibit antihypertensive properties . They are used in the synthesis of drugs used in the treatment of high blood pressure .
Mechanism of Action
Target of Action
N-cyclohexyl-1,3-thiazol-2-amine is a derivative of thiazole, a heterocyclic organic compound . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . .
Mode of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific interactions of N-cyclohexyl-1,3-thiazol-2-amine with its targets that result in these effects are currently unknown and may be a subject of future research.
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their broad spectrum of biological activities
Pharmacokinetics
It is known that the compound is a powder at room temperature . Its melting point is between 145-146°C , which may impact its bioavailability
Result of Action
Thiazole derivatives are known to have a wide range of biological activities . The specific effects of N-cyclohexyl-1,3-thiazol-2-amine at the molecular and cellular level would be an interesting area for future research.
Action Environment
Safety and Hazards
Future Directions
The future directions for research on N-cyclohexyl-1,3-thiazol-2-amine and related compounds could involve further exploration of their antiproliferative activity and potential as tubulin inhibitors . Additionally, the development of derivatives with balanced efflux inhibitory characteristics, tolerable toxicity, and drug-like physicochemical features could be a promising area of study .
properties
IUPAC Name |
N-cyclohexyl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c1-2-4-8(5-3-1)11-9-10-6-7-12-9/h6-8H,1-5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDXDDHWWVQGRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357066 | |
Record name | Cyclohexyl-thiazol-2-yl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-1,3-thiazol-2-amine | |
CAS RN |
1438-45-5 | |
Record name | Cyclohexyl-thiazol-2-yl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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